molecular formula C12H23ClO4 B15218535 Pelargoninchloride

Pelargoninchloride

Cat. No.: B15218535
M. Wt: 266.76 g/mol
InChI Key: SFFKECVSGQNTFJ-UHFFFAOYSA-N
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Description

Pelargonin chloride (CAS 17334-58-6), chemically known as pelargonidin-3,5-di-O-glucoside chloride, is an anthocyanin derivative widely used as a reference standard in natural product chemistry and food analysis. Its molecular formula is C₂₇H₃₁O₁₅Cl, with a molecular weight of 615.05 g/mol . Structurally, it consists of pelargonidin (an anthocyanidin aglycone) conjugated with two glucose moieties at the 3- and 5-positions, enhancing its solubility and stability compared to non-glycosylated anthocyanidins . Pelargonin chloride is typically stored at -20°C to prevent degradation, reflecting its sensitivity to heat and light .

Properties

Molecular Formula

C12H23ClO4

Molecular Weight

266.76 g/mol

IUPAC Name

(1-chloro-2,3-dihydroxypropyl) nonanoate

InChI

InChI=1S/C12H23ClO4/c1-2-3-4-5-6-7-8-11(16)17-12(13)10(15)9-14/h10,12,14-15H,2-9H2,1H3

InChI Key

SFFKECVSGQNTFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC(C(CO)O)Cl

Origin of Product

United States

Preparation Methods

Pelargoninchloride can be synthesized through the reaction of ferric nitrate and potassium oxalate. The reaction equation is as follows:

Fe(NO3)3+K2C2O4FeC2O4+2KNO3\text{Fe(NO}_3\text{)}_3 + \text{K}_2\text{C}_2\text{O}_4 \rightarrow \text{FeC}_2\text{O}_4 + 2\text{KNO}_3 Fe(NO3​)3​+K2​C2​O4​→FeC2​O4​+2KNO3​

The reaction product is then crystallized and dried to obtain pure this compound . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

Pelargonidin chloride demonstrates significant antioxidant activity through radical scavenging mechanisms:

DPPH/ABTS assays
In comparative studies with six anthocyanidins, pelargonidin chloride achieved:

  • Stoichiometric value (n) : 3.1 in DPPH assay

  • Radical reduction capacity : 87.5% at 50 μM (ABTS assay)

ORAC assay
It showed a fluorometric oxygen radical absorbance capacity (ORAC) value of 4.8 μM Trolox equivalents/μM compound, ranking third among tested anthocyanidins .

Mechanistic insights

  • Reduces reactive oxygen species (ROS) by 58% in HepG2 cells exposed to citrinin

  • Prevents malondialdehyde formation under UVB irradiation by inhibiting lipid peroxidation

Enzyme Modulation

Pelargonidin chloride upregulates detoxification enzymes via the Keap1/Nrf2 pathway:

EnzymeActivity IncreaseMechanismSource
Heme oxygenase-12.4-foldNrf2 nuclear translocation
Glutathione peroxidase68%ROS scavenging
Superoxide dismutase52%Mitochondrial protection

Phosphodiesterase Inhibition

  • Increases intracellular cAMP and cGMP levels by 41% and 37%, respectively, contributing to antianaphylactic effects

Structural Reactivity

As a flavylium cation, pelargonidin chloride undergoes pH-dependent transformations:

  • Acidic conditions : Stabilizes as the red flavylium ion

  • Neutral/alkaline conditions : Forms colorless carbinol pseudobase or quinoidal blue species

Table 1: Antioxidant Activity Metrics

AssayConcentration (μM)Activity MetricRank vs. Anthocyanidins
DPPH50n = 3.14th
ABTS5087.5% radical reduction3rd
ORAC104.8 μM TE/μM3rd

Data derived from MDPI study

Table 2: Detoxification Enzyme Activation

EnzymeBaseline Activity (U/mg)Post-Treatment (U/mg)Fold Change
Quinone reductase12.3 ± 1.228.1 ± 2.52.3
Glutathione transferase45.8 ± 3.189.4 ± 6.71.9

Data from HepG2 cell experiments

Scientific Research Applications

Pelargoninchloride has a wide range of scientific research applications:

    Chemistry: Used as a chemical reagent for the preparation of other compounds.

    Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Studied for its potential anti-inflammatory, antithrombotic, and antidiabetic effects.

    Industry: Used as a natural colorant in food and industrial dyes

Mechanism of Action

The mechanism of action of Pelargoninchloride involves several pathways:

    Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.

    Antithrombotic Effects: It prevents the formation of blood clots by inhibiting platelet aggregation.

    Antidiabetic Effects: It enhances insulin sensitivity and reduces blood glucose levels.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pelargonin Chloride and Analogous Anthocyanins

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Glycosylation Sites Key Functional Groups
Pelargonin chloride 17334-58-6 C₂₇H₃₁O₁₅Cl 615.05 3,5-positions Anthocyanidin, two glucosides
Pelargonidin chloride 134-04-3 C₁₅H₁₁O₅Cl 306.69 None (aglycone) Anthocyanidin
Pelargonidin-3-glucoside chloride 18466-51-8 C₂₁H₂₁O₁₀Cl 468.84 3-position Anthocyanidin, one glucoside
Pelargonidin-3-O-rutinoside chloride 33978-17-5 C₂₇H₃₁O₁₄Cl 615.05 3-position Anthocyanidin, rutinoside (glucose + rhamnose)

Key Observations :

  • Glycosylation: Pelargonin chloride’s 3,5-diglucoside structure distinguishes it from monoglycosylated (e.g., pelargonidin-3-glucoside) or aglycone (pelargonidin chloride) forms. This increases its hydrophilicity and molecular weight compared to pelargonidin chloride (306.69 vs. 615.05 g/mol) .

Physicochemical and Stability Properties

Table 2: Stability and Handling Requirements

Compound Storage Temperature Melting Point (°C) Stability in Solution Key Degradation Factors
Pelargonin chloride -20°C Not reported Moderate Light, heat, pH changes
Pelargonidin chloride -20°C 350 Low Oxidation, enzymatic hydrolysis
Pelargonidin-3-glucoside chloride -20°C Not reported Moderate Heat, acidic conditions

Key Findings :

  • Thermal Stability : Pelargonidin chloride (aglycone) exhibits a high melting point (350°C), suggesting greater thermal stability than its glycosylated derivatives, which degrade more readily under heat .
  • Storage Sensitivity : All compounds require -20°C storage, but glycosylation in pelargonin chloride may mitigate oxidative degradation compared to the aglycone form .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing pelargonidin chloride with high purity, and how can researchers validate its structural integrity?

  • Methodological Answer : Pelargonidin chloride synthesis typically involves acid-catalyzed hydrolysis of anthocyanin-rich plant extracts (e.g., strawberries or radishes) followed by purification via column chromatography. To validate purity and structure:

  • Use HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) to confirm molecular weight and retention time .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) should confirm proton environments and carbon frameworks, with characteristic peaks for the hydroxylated B-ring and glucose moieties (if present) .
  • UV-Vis spectroscopy (λmax ~ 520 nm in acidic methanol) provides preliminary identification .

Q. How should researchers design experiments to assess pelargonidin chloride’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Prepare buffered solutions (pH 2–8) and incubate pelargonidin chloride at controlled temperatures (4°C, 25°C, 37°C).
  • Monitor degradation kinetics using UV-Vis spectrophotometry at 24-hour intervals.
  • For quantitative analysis, employ HPLC-DAD to track changes in peak area and retention time.
  • Document protocols in line with reproducibility guidelines, ensuring all parameters (e.g., buffer composition, light exposure) are explicitly stated .

Q. What spectroscopic techniques are most effective for distinguishing pelargonidin chloride from structurally similar anthocyanins?

  • Methodological Answer :

  • LC-ESI-MS/MS differentiates based on fragmentation patterns (e.g., m/z 271 for pelargonidin aglycone vs. m/z 303 for cyanidin).
  • FT-IR spectroscopy identifies functional groups (e.g., O–H stretching at 3400 cm⁻¹ and C=O vibrations at 1650 cm⁻¹) .
  • Circular Dichroism (CD) can resolve stereochemical differences in glycosylated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant activity values for pelargonidin chloride across studies?

  • Methodological Answer :

  • Meta-analysis : Compare experimental variables (e.g., DPPH/ABTS assay protocols, solvent systems, control baselines) across studies to identify methodological discrepancies .
  • Standardize assays : Replicate results under controlled conditions (e.g., same molar concentrations, pH, and incubation times).
  • Cross-validate with alternative methods (e.g., FRAP, ORAC) to assess consistency .
  • Report findings using FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure robustness .

Q. What strategies optimize pelargonidin chloride’s bioavailability in in vitro and in vivo models for pharmacological studies?

  • Methodological Answer :

  • Encapsulation : Use nanoemulsions (e.g., chitosan or liposomal carriers) to enhance solubility and intestinal absorption. Characterize particle size via Dynamic Light Scattering (DLS) .
  • Permeability assays : Employ Caco-2 cell monolayers with LC-MS quantification to measure apical-to-basolateral transport .
  • Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½ in rodent models .

Q. How can researchers address challenges in quantifying pelargonidin chloride in complex biological matrices (e.g., blood, plant tissues)?

  • Methodological Answer :

  • Sample preparation : Use solid-phase extraction (SPE) with polymeric sorbents (e.g., Oasis HLB) to remove interferents .
  • Advanced chromatography : Optimize UPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOD < 0.1 ng/mL) .
  • Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement .

Guidelines for Reporting

  • Follow Beilstein Journal of Organic Chemistry standards for experimental reproducibility:
    • Include full synthetic protocols, characterization data (NMR, HPLC traces), and statistical analysis in Supporting Information .
    • Use IUPAC nomenclature and avoid non-standard abbreviations .
  • For contradictory data, apply PICO framework to structure research questions (Population, Intervention, Comparison, Outcome) .

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